tert-butyl N-[(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a carbamate moiety. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of tert-butyl carbamate and a hydroxyphenyl derivative in the presence of a catalyst. The reaction is carried out in an organic solvent such as methylene chloride or chloroform, and the mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: This compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Biology:
- Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another carbamate with a hydroxyethyl group instead of a hydroxyphenyl group.
Uniqueness:
- The presence of both a tert-butyl group and a hydroxyphenyl group in tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate provides unique reactivity and properties compared to other carbamates.
- Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis .
Properties
CAS No. |
112113-57-2 |
---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-9(15-13(18)19-14(2,3)4)12(17)10-6-5-7-11(16)8-10/h5-9,12,16-17H,1-4H3,(H,15,18)/t9-,12+/m1/s1 |
InChI Key |
FPHQSOHXOSHSDJ-SKDRFNHKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.